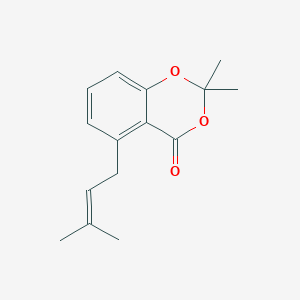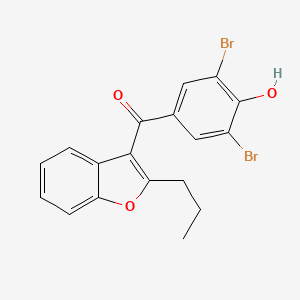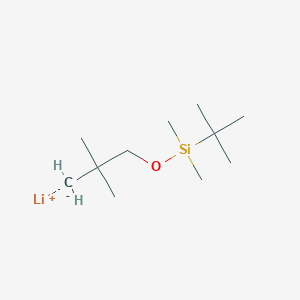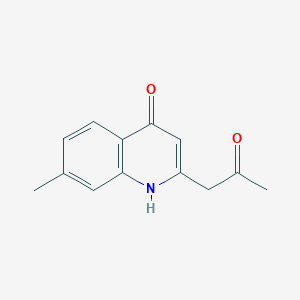![molecular formula C25H46O2P2 B12583233 2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methoxyphenol CAS No. 647861-84-5](/img/structure/B12583233.png)
2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methoxyphenol is an organic compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of two di-tert-butylphosphanyl groups attached to a phenol ring, which is further substituted with a methoxy group. The compound’s molecular formula is C23H43NP2, and it has a molecular weight of 395.54 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methoxyphenol typically involves the nucleophilic substitution of 2,6-dichloromethyl-4-methoxyphenol with di-tert-butylphosphine. The reaction is carried out in a suitable solvent, such as methanol, under controlled temperature conditions. The mixture is heated to around 45°C and stirred for two days. After cooling to room temperature, triethylamine is added to precipitate the product, which is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphanyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Di-tert-butylphosphine in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of reduced phosphanyl derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methoxyphenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It forms stable complexes with transition metals, which are useful in various catalytic processes.
Biology: Investigated for its potential as an antioxidant due to the presence of the phenol group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methoxyphenol involves its interaction with molecular targets through its phosphanyl and phenol groups. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The phenol group can donate hydrogen atoms, exhibiting antioxidant properties by neutralizing free radicals .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis[(di-tert-butylphosphanyl)methyl]pyridine: Similar structure but lacks the methoxy group.
2,6-Di-tert-butylphenol: Similar antioxidant properties but lacks the phosphanyl groups.
2,6-Bis[(di-tert-butylphosphanyl)methyl]biphenyl: Similar phosphanyl substitution but different aromatic core.
Uniqueness
2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methoxyphenol is unique due to the combination of its phosphanyl and methoxy substituents on the phenol ring. This unique structure imparts specific chemical reactivity and stability, making it valuable in various applications, particularly in catalysis and material science .
Properties
CAS No. |
647861-84-5 |
|---|---|
Molecular Formula |
C25H46O2P2 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
2,6-bis(ditert-butylphosphanylmethyl)-4-methoxyphenol |
InChI |
InChI=1S/C25H46O2P2/c1-22(2,3)28(23(4,5)6)16-18-14-20(27-13)15-19(21(18)26)17-29(24(7,8)9)25(10,11)12/h14-15,26H,16-17H2,1-13H3 |
InChI Key |
HTPWRUPNZKHEKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(CC1=CC(=CC(=C1O)CP(C(C)(C)C)C(C)(C)C)OC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Azireno[1,2-a]quinoline](/img/structure/B12583154.png)
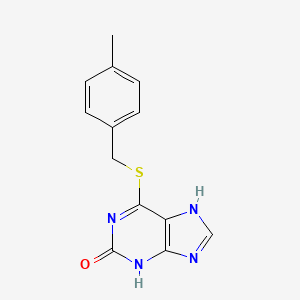

![Acetamide,N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12583160.png)
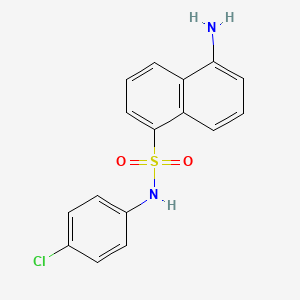
![2H-Pyran-2-one, 5-(hydroxymethyl)-6-[(1S)-1-hydroxypropyl]-4-methoxy-](/img/structure/B12583164.png)
![Acetic acid--3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol (1/1)](/img/structure/B12583166.png)
